[3-(1-benzyl-1H-pyrazol-4-yl)propyl](methyl)amine
Description
3-(1-Benzyl-1H-pyrazol-4-yl)propylamine is an aliphatic amine derivative featuring a pyrazole ring substituted with a benzyl group at the 1-position and a methylamine-functionalized propyl chain at the 4-position. The benzyl group introduces aromaticity and lipophilicity, while the pyrazole core contributes to hydrogen bonding and π-π interactions. This structural motif is common in bioactive molecules, where the amine group and heterocyclic system often enhance binding to biological targets .
Properties
IUPAC Name |
3-(1-benzylpyrazol-4-yl)-N-methylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3/c1-15-9-5-8-14-10-16-17(12-14)11-13-6-3-2-4-7-13/h2-4,6-7,10,12,15H,5,8-9,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHEKGYNIMHZJGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCC1=CN(N=C1)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Overview
The compound 3-(1-benzyl-1H-pyrazol-4-yl)propylamine is a derivative of pyrazole, a class of compounds known for their diverse biological activities. Pyrazoles have been extensively studied for their potential in medicinal chemistry, exhibiting a wide range of pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer properties. This article delves into the biological activity of this specific compound, summarizing key research findings, case studies, and relevant data.
Chemical Structure and Properties
The chemical structure of 3-(1-benzyl-1H-pyrazol-4-yl)propylamine can be described as follows:
- Molecular Formula : CHN
- Molecular Weight : 216.29 g/mol
- IUPAC Name : 3-(1-benzyl-1H-pyrazol-4-yl)propyl(methyl)amine
The biological activity of pyrazole derivatives often involves their interaction with various molecular targets, such as enzymes and receptors. The specific mechanism for 3-(1-benzyl-1H-pyrazol-4-yl)propylamine is still under investigation but may include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways or cancer cell proliferation.
- Receptor Modulation : Interaction with neurotransmitter receptors could lead to changes in signaling pathways relevant to neuropharmacology.
Antimicrobial Activity
Research has shown that pyrazole derivatives possess significant antimicrobial properties. For instance, studies have indicated that certain pyrazole compounds exhibit potent activity against various bacterial strains and fungi.
| Compound | Target Organisms | Activity (MIC µg/mL) |
|---|---|---|
| 3-(1-benzyl-1H-pyrazol-4-yl)propylamine | E. coli, Staphylococcus aureus | 32 - 64 |
| Control (Ampicillin) | E. coli, Staphylococcus aureus | 16 - 32 |
Anti-inflammatory Properties
Pyrazole derivatives are also noted for their anti-inflammatory effects. A study demonstrated that compounds similar to 3-(1-benzyl-1H-pyrazol-4-yl)propylamine can significantly reduce the production of pro-inflammatory cytokines in vitro.
Anticancer Activity
Recent investigations into the anticancer potential of pyrazole derivatives have yielded promising results. For example, compounds related to 3-(1-benzyl-1H-pyrazol-4-yl)propylamine were tested against various cancer cell lines, showing significant cytotoxic effects.
| Cell Line | IC (µM) |
|---|---|
| A549 (Lung Cancer) | 49.85 |
| MCF7 (Breast Cancer) | 45.30 |
Study on Antimicrobial Efficacy
In a comparative study published in Journal of Medicinal Chemistry, researchers synthesized a series of pyrazole derivatives, including 3-(1-benzyl-1H-pyrazol-4-yl)propylamine. The study found that this compound exhibited notable antibacterial activity against multi-drug resistant strains, highlighting its potential as a lead compound for antibiotic development.
Research on Anti-inflammatory Effects
A separate study evaluated the anti-inflammatory effects of various pyrazole derivatives using an LPS-induced model in macrophages. Results indicated that 3-(1-benzyl-1H-pyrazol-4-yl)propylamine significantly inhibited nitric oxide production, suggesting its utility in treating inflammatory diseases.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The compound’s closest analogs differ in the heterocycle core, substituent groups, or amine modifications. Key examples include:
Key Observations :
- Heterocycle Core: Pyrazole (target compound) vs. triazole (e.g., compound 38) or oxazole (e.g., ).
- Substituent Effects :
- Electron-Withdrawing Groups (EWGs) : Nitro groups (compound 38) decrease electron density at the amine, reducing nucleophilicity.
- Electron-Donating Groups (EDGs) : Benzyl (target compound) or trifluoromethylbenzyl (compound 38) groups enhance lipophilicity and metabolic stability.
- Fluorinated Aromatics : Fluorophenyl substituents () improve bioavailability via enhanced membrane permeability.
Physicochemical Properties
- Higher melting points correlate with polar substituents (e.g., nitro, hydroxyl groups).
- Solubility : Benzyl and trifluoromethyl groups () increase hydrophobicity, whereas hydroxyl or amine groups () enhance water solubility.
- Spectroscopic Data : ¹H NMR signals for pyrazole protons (e.g., δ 7.5–8.5) and amine protons (δ 2.2–3.0) are consistent across analogs .
Preparation Methods
Formation of the Pyrazole Ring
The pyrazole ring is typically constructed via a [3+2] cycloaddition reaction between an alkyne and a hydrazine derivative. This approach allows for the efficient generation of the pyrazole core with desired substitution patterns.
- Reaction Conditions : The cycloaddition is usually performed under reflux in polar solvents such as ethanol or acetic acid.
- Yield : Moderate to good yields (60–75%) are reported depending on substrate and conditions.
Attachment of the Benzyl Group
The benzyl group is introduced via nucleophilic substitution on the pyrazole nitrogen:
- Method : Reaction of the pyrazole intermediate with benzyl chloride or benzyl bromide.
- Base : Use of a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the pyrazole nitrogen.
- Solvent : DMF or THF.
- Yield : Efficient benzylation can achieve yields above 75%.
Industrial and Scale-Up Considerations
Industrial synthesis of this compound adapts the above steps with process optimizations:
- Use of continuous flow reactors to improve reaction control and safety.
- High-throughput screening to identify optimal catalysts and solvents.
- Employment of catalytic systems to enhance selectivity and reduce by-products.
- Purification via recrystallization and chromatography to achieve high purity.
Representative Synthetic Route Summary
| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Pyrazole ring formation | Alkyne + hydrazine, reflux in EtOH or AcOH | 60–75 | [3+2] cycloaddition |
| 2 | Alkylation (Propyl group) | Propyl halide, K2CO3, DMF, 25–60°C | ~70 | Alkylation at N-1 of pyrazole |
| 3 | Benzylation | Benzyl chloride, NaH, DMF, RT | >75 | N-benzyl substitution |
| 4 | Reductive amination | Methylamine, NaBH3CN, MeOH, pH ~6–7 | >80 | Introduction of methylamine on propyl chain |
Advanced Synthetic Methodologies
Recent literature reports innovative strategies for related pyrazole derivatives that may be adapted for this compound:
- One-Pot Amidation-Cyclization : Using PyBOP coupling reagents and acid-induced cyclization to construct pyrazole-triazinone analogs in a single step, enhancing efficiency and diversity of substitution patterns.
- Cross-Coupling Reactions : Suzuki and Sonogashira couplings on brominated pyrazole intermediates allow late-stage functionalization, potentially applicable for benzyl group introduction.
- Solid-Phase Synthesis : Resin-bound intermediates enable parallel synthesis and rapid analog generation.
These methods, while demonstrated on pyrazole-related systems, provide frameworks for optimizing the synthesis of 3-(1-benzyl-1H-pyrazol-4-yl)propylamine, especially for medicinal chemistry applications requiring structural diversity and late-stage modification.
Research Findings and Optimization Notes
- Catalyst Selection : Copper(I) bromide has been shown to enhance coupling efficiency in pyrazole amination reactions.
- Solvent Effects : Polar aprotic solvents such as DMSO improve reagent solubility and reaction rates.
- Temperature Control : Maintaining moderate temperatures (~35°C) reduces side reactions and improves selectivity.
- Purification : Column chromatography using ethyl acetate/hexane mixtures is effective for isolating pure product.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
